Positional Isomer Comparison: 4-Bromo-3-acetonitrile vs. 2-Bromo-3-acetonitrile
The target compound, 2-(4-bromothiophen-3-yl)acetonitrile, differs from its positional isomer 2-(2-bromothiophen-3-yl)acetonitrile (CAS 209796-22-5) in the location of the bromine substituent. While both share the molecular formula C6H4BrNS and molecular weight of 202.07 g/mol, the 4-bromo substitution pattern positions the bromine adjacent to the sulfur atom on the thiophene ring, whereas the 2-bromo isomer places the bromine at the carbon adjacent to the acetonitrile-bearing carbon [1]. This regiochemical distinction directly impacts the electronics of the thiophene ring and the steric accessibility of the bromine for cross-coupling reactions .
| Evidence Dimension | Bromine substitution position |
|---|---|
| Target Compound Data | 4-position (adjacent to sulfur) |
| Comparator Or Baseline | 2-(2-Bromothiophen-3-yl)acetonitrile: 2-position (adjacent to acetonitrile-bearing C3) |
| Quantified Difference | Distinct regiochemistry; no quantitative difference in molecular formula (both C6H4BrNS, MW 202.07) |
| Conditions | Structural analysis; identical molecular formula |
Why This Matters
The 4-bromo substitution pattern enables distinct regioselectivity in cross-coupling reactions, leading to different biaryl architectures essential for structure-activity relationship studies and materials design.
- [1] Chemsrc. 2-(2-Bromothiophen-3-yl)acetonitrile. CAS 209796-22-5. https://m.chemsrc.com/baike/2133073.html View Source
